molecular formula C12H12ClFN2O2S B7452332 2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride

2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride

Cat. No. B7452332
M. Wt: 302.75 g/mol
InChI Key: OCKBJVMHNSJBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride, also known as PF-06463922, is a small molecule inhibitor of the receptor tyrosine kinase, ROS1. It is currently being studied for its potential use in the treatment of non-small cell lung cancer (NSCLC) and other cancers that have ROS1 gene rearrangements.

Mechanism of Action

2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride works by binding to the ATP-binding site of the ROS1 kinase domain, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride has been shown to have selective activity against cancer cells with ROS1 gene rearrangements, while sparing normal cells. This is likely due to the fact that ROS1 gene rearrangements are relatively rare in normal cells, but are present in a subset of cancer cells. 2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride has several advantages for use in lab experiments, including its potency and selectivity for ROS1 kinase, as well as its favorable pharmacokinetic profile. However, there are also some limitations to its use, including the fact that it is not effective against all types of cancer, and that it may have off-target effects on other kinases.

Future Directions

There are several potential future directions for the study of 2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the identification of biomarkers that can predict response to 2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride, which could help to guide patient selection for clinical trials. Finally, there is also interest in the development of new ROS1 inhibitors with improved potency and selectivity.

Synthesis Methods

The synthesis of 2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride involves several steps, including the reaction of 2-fluorobenzaldehyde with pyridine-2-carboxylic acid, followed by the reaction of the resulting intermediate with benzenesulfonyl chloride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Scientific Research Applications

2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride has been extensively studied in preclinical models of NSCLC and other cancers with ROS1 gene rearrangements. In vitro studies have shown that 2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride is a potent inhibitor of ROS1 kinase activity, with IC50 values in the low nanomolar range. In vivo studies have demonstrated that 2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride is able to inhibit tumor growth in xenograft models of NSCLC and other cancers with ROS1 gene rearrangements.

properties

IUPAC Name

2-fluoro-N-(pyridin-2-ylmethyl)benzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S.ClH/c13-11-6-1-2-7-12(11)18(16,17)15-9-10-5-3-4-8-14-10;/h1-8,15H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKBJVMHNSJBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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